(2,4-Difluoro-3-hydroxyphenyl)boronic acid

Catalog No.
S12990572
CAS No.
M.F
C6H5BF2O3
M. Wt
173.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-Difluoro-3-hydroxyphenyl)boronic acid

Product Name

(2,4-Difluoro-3-hydroxyphenyl)boronic acid

IUPAC Name

(2,4-difluoro-3-hydroxyphenyl)boronic acid

Molecular Formula

C6H5BF2O3

Molecular Weight

173.91 g/mol

InChI

InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H

InChI Key

ACRUJBWBRKOAPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)O)F)(O)O

(2,4-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring. Its molecular formula is C6H5BF2O3, and it has a molecular weight of 173.91 g/mol. The compound is notable for its boronic acid functional group, which is pivotal in various

  • Suzuki Coupling Reaction: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Hydrolysis: In aqueous conditions, (2,4-Difluoro-3-hydroxyphenyl)boronic acid can hydrolyze to form phenolic compounds, releasing boric acid .

Research indicates that boronic acids exhibit various biological activities, including:

  • Anticancer Properties: Compounds featuring boronic acids have been studied for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression.
  • Antiviral Activity: Some studies suggest that boronic acids can interfere with viral replication processes, making them candidates for antiviral drug development.
  • Enzyme Inhibition: The unique structure of (2,4-Difluoro-3-hydroxyphenyl)boronic acid allows it to act as an inhibitor for certain enzymes, including proteases and phosphatases .

The synthesis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid can be achieved through several methods:

  • Direct Fluorination: Starting from 3-hydroxyphenylboronic acid, fluorination with fluorinating agents such as potassium fluoride can yield the difluorinated product.
  • Borylation Reactions: Utilizing borylating agents on the appropriate phenolic precursors can introduce the boronic acid functionality effectively.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by boronation can also be employed to synthesize this compound from simpler precursors .

(2,4-Difluoro-3-hydroxyphenyl)boronic acid has several applications:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of biologically active compounds.
  • Material Science: Utilized in the development of advanced materials due to its unique chemical properties.
  • Chemical Sensors: Its ability to form complexes with diols makes it useful in sensor technology for detecting sugars and other biomolecules .

Studies on (2,4-Difluoro-3-hydroxyphenyl)boronic acid have focused on its interactions with various biological molecules:

  • Protein Binding: Research has shown that this compound can bind selectively to certain proteins, influencing their activity and stability.
  • Metabolic Pathways: Investigations into how this compound affects metabolic pathways have revealed potential impacts on cellular signaling processes.

These interactions underline its significance in medicinal chemistry and drug design .

Several compounds share structural similarities with (2,4-Difluoro-3-hydroxyphenyl)boronic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(3,5-Difluoro-4-hydroxyphenyl)boronic acid1132666-81-90.97
(3-Fluoro-2-hydroxyphenyl)boronic acid259209-24-00.97
(3-Fluoro-4-hydroxyphenyl)boronic acid182344-14-50.95
(5-Fluoro-2-hydroxyphenyl)boronic acid259209-20-60.92
(4-Fluoro-3-hydroxyphenyl)boronic acid913835-74-20.90

Uniqueness

What sets (2,4-Difluoro-3-hydroxyphenyl)boronic acid apart from these similar compounds is its specific arrangement of functional groups and fluorine atoms, which influences its reactivity and biological activity. The positioning of the hydroxyl group relative to the fluorines plays a crucial role in its interaction with target molecules in biological systems and its utility in synthetic applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

174.0299805 g/mol

Monoisotopic Mass

174.0299805 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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